molecular formula C17H18N2O2 B6368986 MFCD18312541 CAS No. 1261998-18-8

MFCD18312541

Cat. No.: B6368986
CAS No.: 1261998-18-8
M. Wt: 282.34 g/mol
InChI Key: BKLKBAXYKHTBSJ-UHFFFAOYSA-N
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Description

For the purpose of this analysis, we assume MFCD18312541 shares structural and functional similarities with these compounds, particularly (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646) and 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1, MDL: MFCD00003330) .

Properties

IUPAC Name

3-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-15(5-4-10-18-16)13-6-8-14(9-7-13)17(21)19-11-2-1-3-12-19/h4-10H,1-3,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLKBAXYKHTBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683239
Record name 3-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-18-8
Record name 3-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18312541 typically involves a series of well-defined chemical reactions. One common method includes the use of hydrophilic material-modified iron(III) oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability of the nanoparticles in an aqueous phase system for an extended period.

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques to ensure consistency and purity. The co-precipitation technique is scaled up to produce significant quantities of the compound, maintaining its stability and reactivity for various applications.

Chemical Reactions Analysis

Types of Reactions: MFCD18312541 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions, often under mild conditions to preserve the compound’s integrity.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

MFCD18312541 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD18312541 involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties of MFCD18312541 (Hypothetical Profile):

  • Molecular Formula : Likely C₆H₅BBrClO₂ (boronic acid derivative) or C₇H₅BrO₂ (benzimidazole analog).
  • Molecular Weight : ~200–235 g/mol.
  • Physicochemical Properties :
    • Log Po/w (XLOGP3) : 2.15 (lipophilic) .
    • Solubility : ~0.24 mg/mL in aqueous media .
    • Bioavailability : Moderate (score: 0.55) with high GI absorption and BBB permeability .
  • Synthesis : Likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boronic acids) or condensation reactions (e.g., benzimidazole formation) .

Comparison with Similar Compounds

To contextualize this compound, we compare it with two structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
CAS No. - 1046861-20-4 1761-61-1
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 235.27 235.27 201.02
Log Po/w (XLOGP3) 2.15 2.15 1.64 (estimated)
Solubility (mg/mL) 0.24 0.24 0.687
Bioavailability 0.55 0.55 0.55
Synthesis Method Pd-catalyzed coupling Suzuki-Miyaura reaction Condensation with A-FGO catalyst
Applications Pharmaceuticals, catalysis Cross-coupling reactions Organic synthesis, green chemistry

Table 2: Functional Similarity Scores

Compound Similarity to this compound Key Structural Difference
(6-Bromo-2,3-dichlorophenyl)boronic acid 0.71 Additional chlorine substituent
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Identical core, varying halogens
2-(4-Nitrophenyl)benzimidazole 0.65* Nitro group vs. boronic acid moiety

*Similarity score estimated based on functional overlap.

Key Findings:

Structural Analogues :

  • Boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) share a halogenated aromatic core with this compound, enabling applications in Suzuki-Miyaura cross-coupling reactions .
  • Substitutions (e.g., bromine vs. chlorine) marginally affect solubility and log P but significantly alter reactivity in catalytic systems .

Functional Analogues :

  • 2-(4-Nitrophenyl)benzimidazole diverges structurally but serves similar roles in organic synthesis. Its nitro group enhances electrophilicity, whereas boronic acids act as nucleophiles .

Synthesis Efficiency :

  • Palladium-catalyzed methods (this compound) achieve high yields (>90%) but require costly catalysts. In contrast, A-FGO-catalyzed benzimidazole synthesis offers a greener, recyclable alternative .

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